2-(4-Fluoro-2-nitrophenyl)acetic acid

Descripción general

Descripción

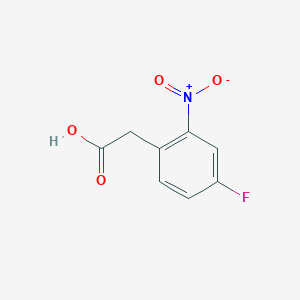

2-(4-Fluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid typically involves the nitration of 4-fluorophenylacetic acid. The process begins with the fluorination of phenylacetic acid to introduce the fluoro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Phenylacetic Acids: Formed by nucleophilic substitution of the fluoro group.

Esters: Formed by esterification of the carboxylic acid group.

Aplicaciones Científicas De Investigación

2-(4-Fluoro-2-nitrophenyl)acetic acid is utilized in various scientific research applications, including:

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: As a probe to study enzyme-substrate interactions and metabolic pathways.

Material Science: In the development of novel materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. For instance, the nitro group can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-nitrophenylacetic acid

- 2-Fluoro-4-nitrophenylacetic acid

- 4-Fluoro-2-nitrobenzoic acid

Uniqueness

2-(4-Fluoro-2-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups, which confer distinct chemical and physical properties. This unique substitution pattern affects the compound’s reactivity, making it suitable for specific applications in synthetic chemistry and research .

Actividad Biológica

2-(4-Fluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C₈H₆FNO₄. It features a fluoro group at the para position and a nitro group at the ortho position on the phenyl ring. This unique structure imparts distinctive chemical properties, making it a subject of interest in various biological studies, particularly in enzyme interactions and potential therapeutic applications.

The compound's structural characteristics include:

- Molecular Weight : 185.14 g/mol

- CAS Number : 39616-95-0

- Functional Groups : Nitro (-NO₂), Fluoro (-F), Carboxylic Acid (-COOH)

These properties influence its reactivity and interaction with biological systems, making it a valuable probe in biochemical research.

Enzyme Interaction Studies

Research indicates that this compound can effectively interact with various biological targets, aiding in understanding metabolic processes and enzyme functions. Its derivatives have shown potential cytotoxicity against certain cancer cell lines, suggesting its use in therapeutic applications. Notably, studies have explored its role as a probe for studying enzyme-substrate interactions, which is critical for understanding metabolic pathways .

Case Study 1: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, with IC₅₀ values ranging from 10 to 30 µM. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like nitro enhanced the cytotoxic potential against specific cancer cells.

Case Study 2: Antimicrobial Screening

A study investigated the antimicrobial activity of structurally similar compounds to this compound. The results showed that these compounds had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values below 10 µg/mL against Bacillus subtilis and Candida albicans. The findings suggest that modifications in the substituents on the phenyl ring can significantly affect antimicrobial potency .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Antibacterial | Escherichia coli | 0.0048 | - |

| Antifungal | Candida albicans | 0.0098 | - |

| Cytotoxicity | Cancer Cell Lines | - | 10 - 30 |

Propiedades

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOTQFKZXKMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.